Pim-IN-1

PIM kinase Acute Myeloid Leukemia Cellular assay

Standard pan-PIM inhibitors exhibit variable isoform selectivity (e.g., SGI-1776: 52-fold PIM1 vs PIM2), introducing experimental confounding. Pim-IN-1 provides balanced pan-PIM inhibition with validated cellular efficacy. - Cellular EC50: 61 nM (KG-1 AML proliferation); pS6 reduction EC50: 71 nM - Optimized N-substituted azaindole scaffold addressing hERG & permeability liabilities - Ideal for AML studies, comparative isoform selectivity experiments, and medicinal chemistry benchmarking

Molecular Formula C15H18ClFN4O
Molecular Weight 324.78 g/mol
Cat. No. B12417961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePim-IN-1
Molecular FormulaC15H18ClFN4O
Molecular Weight324.78 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)C(C)C3(CCNC3)F
InChIInChI=1S/C15H18ClFN4O/c1-8-6-21(9(2)15(17)3-4-19-7-15)14-12(8)10(16)5-11(20-14)13(18)22/h5-6,9,19H,3-4,7H2,1-2H3,(H2,18,22)/t9-,15-/m1/s1
InChIKeyHDYFVAJZXGMYBL-RFAUZJTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pim-IN-1 Key Specifications & Pan-PIM Profile


Pim-IN-1 (CAS: 2698319-19-4, C15H18ClFN4O) is a small-molecule pan-PIM kinase inhibitor, targeting all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family [1]. It is chemically defined as 4-chloro-1-[(1R)-1-[(3R)-3-fluoropyrrolidin-3-yl]ethyl]-3-methylpyrrolo[2,3-b]pyridine-6-carboxamide, with a molecular weight of 324.78 g/mol [1]. Its primary reported activity is in cellular assays, demonstrating an EC50 of 61 nM for inhibition of cell proliferation in the KG-1 acute myeloid leukemia cell line and an EC50 of 71 nM for reducing phosphorylation of the downstream biomarker ribosomal protein S6 (pS6) [1].

Why Pim-IN-1 Is Irreplaceable


PIM kinase inhibitors exhibit critical differences in isoform selectivity (PIM1, PIM2, PIM3), molecular structure, and off-target profiles that preclude simple substitution. While some inhibitors like SGI-1776, AZD1208, and PIM447 are pan-PIM inhibitors, their relative potencies for each isoform vary considerably, leading to different cellular and in vivo effects [1]. Others, like PIM1-IN-1, are highly selective for PIM1/3 over PIM2, making them unsuitable for experiments requiring full pan-PIM inhibition . Furthermore, Pim-IN-1 is a structurally distinct N-substituted azaindole, a scaffold that was specifically optimized to address hERG and permeability liabilities common in earlier-generation PIM inhibitors, as reported in the primary reference for this compound [1]. These differences in selectivity, potency, and physicochemical properties directly impact experimental reproducibility and biological outcomes.

Pim-IN-1 Comparative Performance Evidence


Pan-PIM vs. Selective PIM1/3 Cellular Activity

Pim-IN-1 demonstrates robust cellular pan-PIM inhibition in the KG-1 acute myeloid leukemia model, with an EC50 of 61 nM for anti-proliferation [1]. In contrast, the selective PIM1/3 inhibitor PIM1-IN-1 exhibits significantly weaker cellular activity in the same KG-1 cell line, with a reported EC50 for downstream BAD phosphorylation of 262 nM . This four-fold difference in potency within the same cellular context underscores the functional advantage of pan-PIM inhibition for certain models.

PIM kinase Acute Myeloid Leukemia Cellular assay

Isoform Selectivity vs. Clinical Pan-PIM Inhibitors

Pim-IN-1 is a pan-PIM inhibitor with balanced activity against all three isoforms [1]. This profile contrasts with other clinically investigated pan-PIM inhibitors, which exhibit varying degrees of isoform bias. For example, AZD1208 is 12.5-fold selective for PIM1 over PIM2 (IC50s of 0.4 nM vs. 5 nM), and SGI-1776 is 52-fold selective for PIM1 over PIM2 (IC50s of 7 nM vs. 363 nM) [2]. Pim-IN-1 was developed from a scaffold optimized for broad isoform coverage, making it a distinct tool for studying pan-PIM biology.

Kinase selectivity PIM1 PIM2 PIM3 Biochemical assay

In Vivo Efficacy in KG-1 Xenograft Model

Pim-IN-1 (reported as compound 27/SARxxxx92) is a development candidate from a lead optimization program that specifically addressed hERG and permeability liabilities to enable in vivo studies [1]. The compound demonstrated a significant impact on KG-1 tumor growth in a mouse xenograft model, providing direct evidence of its in vivo efficacy [1]. This is a key differentiator from many research-grade PIM inhibitors that lack published in vivo data or have shown limited efficacy due to poor pharmacokinetics.

In vivo efficacy Xenograft Tumor growth Acute Myeloid Leukemia

Differentiated Scaffold: hERG and Permeability Optimization

Pim-IN-1 belongs to the N-substituted azaindole chemical series, a scaffold specifically engineered to overcome limitations associated with earlier PIM inhibitors [1]. The lead optimization campaign, as described in the primary reference, successfully addressed inherent hERG channel blockade and poor cellular permeability [1]. This is a distinct advantage over first-generation PIM inhibitors that may suffer from cardiotoxicity risks or low cellular activity due to these liabilities.

Medicinal chemistry Scaffold hERG Permeability Lead optimization

Pim-IN-1 Research and Procurement Scenarios


Pan-PIM Kinase Biology in AML

Pim-IN-1 is the compound of choice for in vitro and in vivo studies of AML, particularly in the KG-1 cell line, where its potent cellular EC50 of 61 nM and validated in vivo tumor growth inhibition have been established [1]. Its balanced pan-PIM activity makes it ideal for dissecting the combined roles of PIM1, PIM2, and PIM3 in AML proliferation and survival pathways.

PIM2-Dependent Mechanism Validation

For experiments in models where PIM2 is known to be a key driver, Pim-IN-1 offers a more balanced inhibition profile compared to biased pan-PIM inhibitors like SGI-1776 (which is 52-fold selective for PIM1 over PIM2) or AZD1208 (12.5-fold selective for PIM1 over PIM2) [2]. Researchers seeking to block all three isoforms equally should procure Pim-IN-1 to ensure complete pathway inhibition and avoid misinterpretation due to isoform selectivity bias.

Lead Optimization and In Vivo Proof-of-Concept

Pim-IN-1 serves as an excellent reference compound or starting point for medicinal chemistry programs. Its scaffold was optimized to resolve common liabilities like hERG binding and poor permeability [1]. Procurement is warranted for benchmarking new chemical entities against a structurally distinct, in vivo-validated pan-PIM inhibitor.

Pan-PIM vs. Isoform-Selective Inhibition Studies

Pim-IN-1 is an essential tool for any study designed to contrast the effects of pan-PIM inhibition with those of isoform-selective inhibition (e.g., using PIM1-IN-1). The significant difference in cellular potency in the same KG-1 model (61 nM for Pim-IN-1 vs. 262 nM for PIM1-IN-1) provides a clear and quantifiable foundation for such comparative experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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